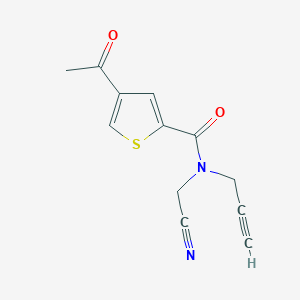
4-Acetyl-N-(cyanomethyl)-N-prop-2-ynylthiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Acetyl-N-(cyanomethyl)-N-prop-2-ynylthiophene-2-carboxamide, also known as A-366, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of thiophene-based compounds, which have been found to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Mécanisme D'action
The mechanism of action of 4-Acetyl-N-(cyanomethyl)-N-prop-2-ynylthiophene-2-carboxamide is not fully understood. However, it has been proposed that it exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. 4-Acetyl-N-(cyanomethyl)-N-prop-2-ynylthiophene-2-carboxamide has also been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins, a group of inflammatory mediators. In addition, 4-Acetyl-N-(cyanomethyl)-N-prop-2-ynylthiophene-2-carboxamide has been shown to induce apoptosis (programmed cell death) in cancer cells by activating the mitochondrial pathway.
Biochemical and Physiological Effects:
4-Acetyl-N-(cyanomethyl)-N-prop-2-ynylthiophene-2-carboxamide has been found to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 4-Acetyl-N-(cyanomethyl)-N-prop-2-ynylthiophene-2-carboxamide has also been found to inhibit the activity of COX-2, leading to a reduction in the production of prostaglandins. In cancer cells, 4-Acetyl-N-(cyanomethyl)-N-prop-2-ynylthiophene-2-carboxamide has been shown to induce apoptosis by activating the mitochondrial pathway.
Avantages Et Limitations Des Expériences En Laboratoire
4-Acetyl-N-(cyanomethyl)-N-prop-2-ynylthiophene-2-carboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It has also been found to be stable under various conditions, making it suitable for use in experiments. However, 4-Acetyl-N-(cyanomethyl)-N-prop-2-ynylthiophene-2-carboxamide has some limitations as well. It has been found to be toxic to some cell lines at high concentrations, which may limit its use in certain experiments. In addition, its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
For the study of 4-Acetyl-N-(cyanomethyl)-N-prop-2-ynylthiophene-2-carboxamide include the development of more potent and selective analogs, elucidation of its mechanism of action, and study of its pharmacokinetics and pharmacodynamics.
Méthodes De Synthèse
The synthesis of 4-Acetyl-N-(cyanomethyl)-N-prop-2-ynylthiophene-2-carboxamide involves a multi-step process that starts with the reaction of 4-bromo-2-acetylthiophene with propargylamine to form 4-propargylamino-2-acetylthiophene. This intermediate is then reacted with cyanomethyl chloride to obtain 4-propargylamino-2-acetyl-3-cyanomethylthiophene. Finally, the reaction of the latter with ethyl chloroformate leads to the formation of 4-Acetyl-N-(cyanomethyl)-N-prop-2-ynylthiophene-2-carboxamide.
Applications De Recherche Scientifique
4-Acetyl-N-(cyanomethyl)-N-prop-2-ynylthiophene-2-carboxamide has been studied for its potential therapeutic applications in various areas of medicine. It has been found to exhibit potent anti-inflammatory properties, which make it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. 4-Acetyl-N-(cyanomethyl)-N-prop-2-ynylthiophene-2-carboxamide has also been shown to possess anti-cancer activity, particularly against breast and lung cancer cells. In addition, it has been found to inhibit the replication of the hepatitis C virus, making it a potential therapeutic agent for the treatment of hepatitis C.
Propriétés
IUPAC Name |
4-acetyl-N-(cyanomethyl)-N-prop-2-ynylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2S/c1-3-5-14(6-4-13)12(16)11-7-10(8-17-11)9(2)15/h1,7-8H,5-6H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWXWXYCRRFALNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CSC(=C1)C(=O)N(CC#C)CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Acetyl-N-(cyanomethyl)-N-prop-2-ynylthiophene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

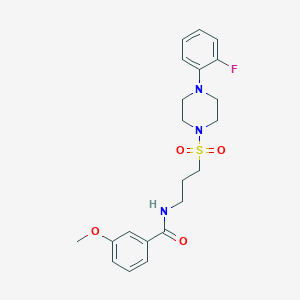
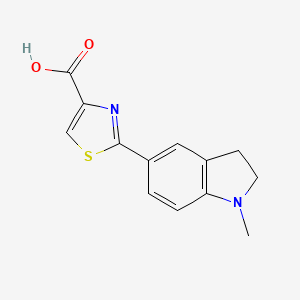
![8-(5-chloro-2-methylphenyl)-1,6,7-trimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3011508.png)
![[3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methanol](/img/structure/B3011509.png)
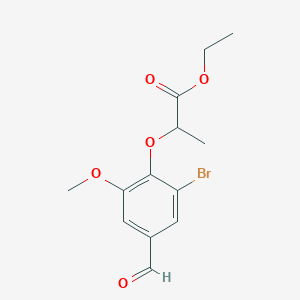
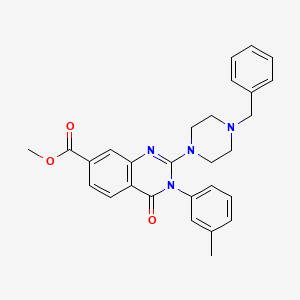
![(Z)-N-(3-(2-methoxyethyl)-5,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B3011513.png)
![N1-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-4-ylmethyl)oxalamide](/img/structure/B3011516.png)
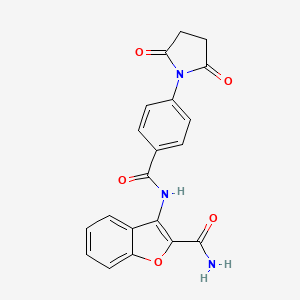
![2-[(Oxolan-2-yl)methoxy]pyrazine](/img/structure/B3011518.png)
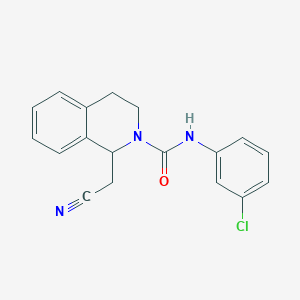
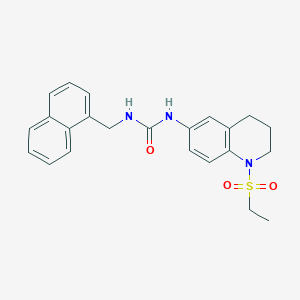
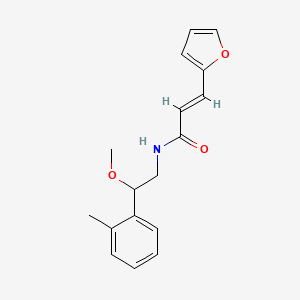
![Ethyl 5-(adamantane-1-carbonylamino)-3-(4-chlorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B3011527.png)